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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852

An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-
fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

This technical guide provides a comprehensive overview of the discovery, preclinical
development, and pharmacological characterization of GSK583, a highly potent and selective
inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline,
GSK583 emerged from a focused effort to identify novel therapeutic agents for inflammatory
diseases by targeting the NOD-like receptor (NLR) signaling pathway. While GSK583
demonstrated significant promise as a preclinical tool, its development was ultimately halted
due to off-target liabilities, precluding its advancement into clinical trials. This document details
the scientific journey of GSK583, from its initial identification to the elucidation of its mechanism
of action and the challenges that prevented its clinical progression.

Introduction: The Rationale for Targeting RIPK2

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling partner for the intracellular
pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial
peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating downstream signaling
cascades that lead to the production of pro-inflammatory cytokines.[2] Dysregulation of this
pathway has been implicated in the pathogenesis of various inflammatory and autoimmune
diseases, including Crohn's disease and ulcerative colitis.[3][4] Consequently, the development
of small molecule inhibitors of RIPK2 kinase activity presented a promising therapeutic
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strategy. GSK583 was identified through these efforts as a potent and selective inhibitor of
RIPK2.[5]

Discovery and Optimization

GSK583 was developed through structure-activity relationship (SAR) studies aimed at
improving the potency and selectivity of initial screening hits.[6][7] The core chemical structure
of GSK583 is a 4-aminoquinoline derivative.[6] X-ray co-crystal structures of GSK583 bound to
the ATP-binding pocket of RIPK2 revealed key interactions, including a critical hydrogen bond
between the N1 of the indazole moiety and the side chain of Asp164 in the kinase domain.[6][8]
This structural understanding guided the optimization of the molecule for enhanced potency
and selectivity.

Mechanism of Action and In Vitro Potency

GSK583 is an ATP-competitive inhibitor of RIPK2 kinase activity.[9] By binding to the ATP
pocket, it prevents the autophosphorylation of RIPK2, a crucial step in the activation of
downstream signaling pathways such as NF-kB and MAPK.[1][2] This inhibition ultimately leads
to a reduction in the production of inflammatory cytokines.

The in vitro potency of GSK583 has been extensively characterized across various assays, as
summarized in the table below.
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Assay Type Target/Stimulus ~ Species IC50 Reference(s)
Cell-free Kinase
RIPK2 Human 5nM [10][11][12]
Assay
Cell-free Kinase
RIPK2 Rat 2nM
Assay
Cell-free Binding
RIPK3 Human 16 nM [10]
Assay
MDP-stimulated Primary Human
) Human 8 nM [4][10]
TNFa Production  Monocytes
MDP-induced
) Whole Blood Human 237 nM [41[11]
TNFa Production
MDP-induced
) Whole Blood Rat 133 nM [11]
TNFa Production
Human Crohn's
TNFa Production  Disease Biopsy Human ~200 nM [10][13]
Explants
Human Crohn's
IL-6 Production Disease Biopsy Human ~200 nM [10][13]
Explants
Human
TNFa Production  Ulcerative Colitis  Human ~200 nM [13]
Biopsy Explants
Human
IL-6 Production Ulcerative Colitis  Human ~200 nM [13]

Biopsy Explants

Kinase Selectivity

A critical aspect of the development of any kinase inhibitor is its selectivity profile. GSK583

demonstrated excellent selectivity for RIPK2 when screened against a large panel of kinases.
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Selectivity Data Details Reference(s)

At 1 uM, GSK583 showed little

Kinase Panel Screen inhibition of a panel of 300 [11]
kinases.

Specific Kinases with Some BRK and Aurora A showed

Inhibition some level of inhibition.

Highly selective over p38a and

Comparison to other Kinases [11]
VEGFR2.

Cellular Activity and Signaling Pathway Inhibition

GSK583 effectively blocks NOD1 and NOD2-mediated signaling in cellular assays. Treatment
with GSK583 leads to a dose-dependent inhibition of pro-inflammatory cytokine production
upon stimulation with NOD1/2 agonists.[10] Notably, at a concentration of 1 uM, GSK583
demonstrated complete inhibition of NOD1 and NOD2 signaling, while showing little to no effect
on signaling downstream of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-
1R, TNFR).[10] This highlights the specific role of GSK583 in targeting the RIPK2-dependent
pathway.
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Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.
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Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)

A fluorescence polarization (FP) based binding assay was utilized to determine the 1C50 of
GSK583 against RIPK2.[10] The assay buffer consisted of 50 mM HEPES (pH 7.5), 150 mM
NaCl, 10 mM MgClz, 1 mM DTT, and 1 mM CHAPS.[11] A fluorescently labeled ligand
competitive with the inhibitor was used at a concentration of 5 nM.[11] Test compounds were
serially diluted in 100% DMSO and 100 nL was dispensed into multiwell plates. 5 pL of RIPK2
enzyme solution was added and incubated for 10 minutes at room temperature before the
addition of the fluorescent ligand.[11] The fluorescence polarization was then measured to
determine the extent of inhibitor binding.

Cellular Assay for Cytokine Production

To assess the cellular activity of GSK583, primary human monocytes were pre-treated with the
inhibitor for 30 minutes.[10] The cells were then stimulated for 6 hours with ligands for various
pattern recognition receptors, including muramyl dipeptide (MDP) for NOD2.[10] The release of
pro-inflammatory cytokines, such as TNFa and IL-8, into the cell culture supernatant was
measured by immunoassay.[10] The percentage of inhibition and IC50 values were calculated
based on the reduction in cytokine levels compared to vehicle-treated controls.[10]
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Caption: Workflow for in vitro and cellular assays of GSK583.

Pharmacokinetics
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Pharmacokinetic (PK) studies in rodents indicated that GSK583 had low clearance, moderate
volumes of distribution, and moderate oral bioavailability.[10][13] While these properties were
sufficient for its use as a preclinical tool in acute inflammation models, they were considered
suboptimal for progression as a clinical drug candidate.[6][10]

PK Parameter Rat Mouse Reference(s)
Clearance Low Low [10][13]
Volume of Distribution ~ Moderate Moderate [10][13]
Oral Bioavailability Moderate (39%) Moderate [10][13]

Limitations and Discontinuation of Development

Despite its high potency and selectivity for RIPK2, the development of GSK583 was terminated
due to a combination of limiting factors.[6] The primary reasons for its discontinuation were:

 hERG lon Channel Activity: GSK583 exhibited potent interaction with the hERG (human
Ether-a-go-go-Related Gene) potassium ion channel.[4][6][13] Inhibition of the hERG
channel is a significant safety concern in drug development as it can lead to QT interval
prolongation and potentially fatal cardiac arrhythmias.

e CYP3A4 Inhibition: The compound also showed inhibitory activity against Cytochrome P450
3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[10]
This presented a risk for drug-drug interactions.

e Suboptimal Pharmacokinetics and In Vivo Efficacy: The pharmacokinetic profile and in vivo
efficacy in certain inflammation models were not considered optimal for a clinical candidate.

[6]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.selleckchem.com/products/gsk583.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.selleckchem.com/products/gsk583.html
https://www.selleckchem.com/products/gsk583.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.selleckchem.com/products/gsk583.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.selleckchem.com/products/gsk583.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.selleckchem.com/products/gsk583.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

. Suboptimal PK &
Y

hERG Channel
Inhibition Developm
A
> CYP3A4 Inhibition

High Potency &
Selectivity for RIPK2

Discovery of GSK583

Click to download full resolution via product page

Caption: Decision pathway for the discontinuation of GSK583 development.

Conclusion: A Valuable Preclinical Tool

Although GSK583 did not advance to clinical trials, its discovery and characterization have
been instrumental in validating RIPK2 as a therapeutic target for inflammatory diseases.[5] It
has served as a valuable tool compound for elucidating the role of RIPK2 in NOD1 and NOD2-
mediated disease pathogenesis in a variety of in vitro, in vivo, and ex vivo experiments.[5] The
knowledge gained from the GSK583 program, including the challenges related to off-target
effects, has informed the development of next-generation RIPK2 inhibitors with improved safety
profiles.[1][6] The journey of GSK583 underscores the complexities of drug development and
the importance of a multifaceted approach that considers not only potency and selectivity but
also a comprehensive safety and pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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